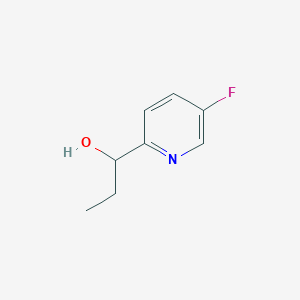

1-(5-Fluoropyridin-2-yl)propan-1-ol

説明

Structure

3D Structure

特性

IUPAC Name |

1-(5-fluoropyridin-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYHWZGUHRFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536676-32-0 | |

| Record name | 1-(5-fluoropyridin-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Fluoropyridin 2 Yl Propan 1 Ol

De Novo Synthetic Routes

De novo strategies are the most common approaches for the synthesis of 1-(5-Fluoropyridin-2-yl)propan-1-ol, starting from functionalized 5-fluoropyridine derivatives. These methods offer versatility and control over the stereochemistry of the final product.

Reductive Methodologies from Carbonyl Precursors

A primary and efficient method for the synthesis of this compound involves the reduction of the corresponding ketone, 1-(5-Fluoropyridin-2-yl)propan-1-one. This reduction can be accomplished using various reducing agents, allowing for both racemic and asymmetric synthesis.

Table 1: Reductive Methodologies for this compound

| Precursor | Reducing Agent | Product | Key Features |

| 1-(5-Fluoropyridin-2-yl)propan-1-one | Sodium borohydride (B1222165) (NaBH₄) | Racemic this compound | Mild conditions, high yield. masterorganicchemistry.comlibretexts.org |

| 1-(5-Fluoropyridin-2-yl)propan-1-one | Lithium aluminium hydride (LiAlH₄) | Racemic this compound | More reactive than NaBH₄, for less reactive ketones. masterorganicchemistry.comlibretexts.org |

| 1-(5-Fluoropyridin-2-yl)propan-1-one | Chiral reducing agents (e.g., CBS catalyst) | Enantiomerically enriched this compound | Enables asymmetric synthesis. |

| 1-(5-Fluoropyridin-2-yl)propan-1-one | Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) | Racemic this compound | Can be used for large-scale synthesis. |

The ketone precursor, 1-(5-Fluoropyridin-2-yl)propan-1-one, can be synthesized through various methods, including the reaction of 5-fluoropyridine-2-carbonitrile with a Grignard reagent like ethylmagnesium bromide, followed by acidic workup. A similar synthesis has been reported for 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone, where methylmagnesium chloride was added to 5-bromo-3-fluoropyridine-2-carbonitrile. chemicalbook.com

Alkylation Strategies for Pyridinyl Propanol (B110389) Formation

Direct alkylation of a suitable 5-fluoropyridine derivative is another viable route. This typically involves the reaction of an organometallic reagent with an aldehyde.

Table 2: Alkylation Strategies for this compound

| Pyridine (B92270) Derivative | Alkylating Agent | Product | Key Features |

| 5-Fluoropyridine-2-carboxaldehyde | Ethylmagnesium bromide (EtMgBr) | Racemic this compound | Standard Grignard addition to an aldehyde. leah4sci.comyoutube.com |

| 5-Fluoropyridine-2-carboxaldehyde | Ethyllithium (EtLi) | Racemic this compound | Similar to Grignard, offers alternative reactivity. masterorganicchemistry.com |

In this approach, 5-fluoropyridine-2-carboxaldehyde is a key intermediate. The addition of an ethyl nucleophile, such as from ethylmagnesium bromide or ethyllithium, to the aldehyde carbonyl group, followed by an aqueous workup, yields the desired secondary alcohol. leah4sci.comyoutube.commasterorganicchemistry.com

Halogenation and Subsequent Functionalization Approaches

This strategy involves the introduction of a halogen atom at the 2-position of 5-fluoropyridine, which then serves as a handle for further functionalization to introduce the propan-1-ol side chain. For instance, 2-bromo-5-fluoropyridine (B41290) can be subjected to metal-halogen exchange to form an organometallic species, which can then react with propanal. Alternatively, the halogen can be displaced by a suitable nucleophile in a transition metal-catalyzed cross-coupling reaction. While a versatile strategy for functionalizing pyridines, specific examples leading directly to this compound are not prominently documented. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Elaboration

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to construct the substituted pyridine ring of this compound. These methods often involve the coupling of a halogenated pyridine with a suitable organometallic reagent.

Cross-Coupling Methods Utilizing Halogenated Pyridine Building Blocks

Various cross-coupling reactions can be utilized, with the choice of reaction often depending on the available starting materials and the desired functional group tolerance.

Table 3: Cross-Coupling Reactions for Pyridine Ring Elaboration

| Coupling Reaction | Halogenated Pyridine | Coupling Partner | Catalyst |

| Suzuki-Miyaura Coupling | 2-Halo-5-fluoropyridine | Propan-1-ol-1-boronic acid derivative | Palladium catalyst |

| Stille Coupling | 2-Halo-5-fluoropyridine | Ethyl(tributyl)stannane (followed by oxidation) | Palladium catalyst |

| Negishi Coupling | 2-Halo-5-fluoropyridine | Ethylzinc reagent | Palladium or Nickel catalyst |

| Sonogashira Coupling | 2-Halo-5-fluoropyridine | Propyne (followed by hydration) | Palladium/Copper catalyst |

The Suzuki-Miyaura coupling, for instance, would involve the reaction of a 2-halo-5-fluoropyridine with a suitable boronic acid or ester derivative of propan-1-ol. nih.govwikipedia.org The Stille coupling offers an alternative using organotin reagents, though concerns about tin toxicity are a consideration. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance. wikipedia.orgresearchgate.netorgsyn.org The Sonogashira coupling could be used to introduce a propynyl (B12738560) group, which would then require a subsequent hydration step to yield the ketone precursor. researchgate.netscirp.orgscirp.orgwikipedia.org

Role of Palladium Catalysis in C-C and C-N Bond Formation

Palladium catalysis is central to many of the most effective cross-coupling reactions used in modern organic synthesis. In the context of synthesizing this compound, palladium catalysts, typically in the form of Pd(0) or Pd(II) complexes with phosphine (B1218219) ligands, are crucial for facilitating the formation of the key carbon-carbon bond between the pyridine ring and the propanol side chain.

The catalytic cycle for these reactions generally involves three key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halogenated pyridine.

Transmetalation: The organic group from the organometallic coupling partner is transferred to the palladium center.

Reductive Elimination: The desired product is formed by the coupling of the two organic fragments on the palladium, regenerating the active palladium catalyst.

The choice of ligand on the palladium catalyst is critical for the success of these reactions, influencing the catalyst's activity, stability, and selectivity.

Organocatalytic and Biocatalytic Approaches

The pursuit of greener and more efficient synthetic routes has led to the exploration of organocatalytic and biocatalytic methods for the synthesis of chiral alcohols. These approaches offer high selectivity under mild reaction conditions, presenting a significant advancement over traditional metal-catalyzed processes.

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. While direct NHC-catalyzed synthesis of this compound is not extensively documented, analogous reactions, such as the hydrogenation of related ketones, suggest a viable pathway. For instance, the NHC-catalyzed hydrogenation of 2-acetylpyridine (B122185) to 1-(pyridin-2-yl)ethan-1-ol demonstrates the potential of this methodology. researchgate.net In a hypothetical application to the synthesis of this compound, an NHC catalyst could facilitate the reduction of the corresponding ketone, 1-(5-fluoropyridin-2-yl)propan-1-one. The mechanism would likely involve the formation of a Breslow intermediate, which, after subsequent steps, leads to the desired alcohol. The versatility of NHC catalysts allows for fine-tuning of the catalyst structure to potentially achieve high efficiency and enantioselectivity.

Another relevant NHC-catalyzed reaction involves the deaminative cross-coupling of aldehydes with Katritzky pyridinium (B92312) salts, which showcases the ability of NHCs to facilitate C-C bond formation under mild, transition-metal-free conditions. nih.gov This points to the broader applicability of NHCs in constructing complex molecules containing a pyridine ring.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful strategy for producing enantiopure compounds. A pertinent example is the chemoenzymatic synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov This approach typically involves a chemical step to synthesize a prochiral ketone, followed by an enzymatic reduction to the chiral alcohol.

For the synthesis of this compound, a plausible chemoenzymatic route would involve the synthesis of 1-(5-fluoropyridin-2-yl)propan-1-one, followed by an enantioselective reduction using an alcohol dehydrogenase (ADH). Studies on the reduction of similar α-halogenated acyl pyridine derivatives have shown excellent yields and enantiomeric excesses (>99%) using ADHs from organisms like Lactobacillus kefir. nih.gov This highlights the potential for producing highly pure enantiomers of the target molecule.

A bienzymatic cascade has also been demonstrated for the deracemization of propargylic alcohols, where a peroxygenase oxidizes the alcohol to a ketone, which is then stereoselectively reduced by an ADH. nih.gov Such a system could be adapted for the kinetic resolution of racemic this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of reactants. A common method for synthesizing secondary alcohols like this compound is the Grignard reaction, where an organomagnesium halide adds to an aldehyde. leah4sci.com

Solvent Effects in Reaction Efficiency

The solvent plays a critical role in Grignard reactions, primarily by stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF) are standard due to their ability to coordinate with the magnesium center, preventing aggregation and enhancing reactivity. leah4sci.com The choice of solvent can also influence the stereochemical outcome of the reaction, especially when chiral solvents are employed. For instance, the use of a chiral solvent like (+)-2-methyltetrahydrofuran has been shown to induce asymmetry in Grignard additions to carbonyls. wmich.edu

For the synthesis of this compound via a Grignard reaction between 5-fluoropyridine-2-carbaldehyde and propylmagnesium bromide, the selection of an appropriate ether solvent would be critical for achieving high yields.

| Solvent | Potential Effect on Grignard Reaction |

| Diethyl Ether (Et2O) | Standard solvent, good for reagent stability and reactivity. |

| Tetrahydrofuran (THF) | Higher boiling point than Et2O, can be beneficial for less reactive substrates. |

| 2-Methyltetrahydrofuran | A greener alternative to THF, can also be used in chiral forms to induce enantioselectivity. |

| Dioxane | Can also be used, but its higher melting point and potential for peroxide formation require careful handling. |

Temperature and Stoichiometry Parameter Optimization

Temperature is a critical parameter in Grignard reactions. While the formation of the Grignard reagent may require heating, the addition to the carbonyl compound is often performed at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity of the reaction and minimize side reactions. cmu.eduunige.ch Low-temperature reactions can be particularly important when dealing with functionalized substrates to prevent unwanted reactions with other parts of the molecule. cmu.edu

The stoichiometry of the reactants must also be carefully controlled. Typically, a slight excess of the Grignard reagent is used to ensure complete consumption of the aldehyde. However, a large excess can lead to the formation of byproducts. In reactions with esters, two equivalents of the Grignard reagent are required, leading to a tertiary alcohol. masterorganicchemistry.com For the synthesis of the target secondary alcohol from an aldehyde, a stoichiometry of approximately 1.1 to 1.5 equivalents of the Grignard reagent would likely be optimal.

The thermal safety of Grignard reactions is also a significant consideration, with studies showing that controlling the dosing rate and temperature can mitigate the risk of thermal runaway. researchgate.net

| Parameter | Optimized Condition | Rationale |

| Temperature | ||

| Grignard Formation | Reflux in ether | To initiate the reaction between magnesium and the alkyl halide. |

| Carbonyl Addition | 0 °C to -78 °C | To control the exothermic reaction and minimize side products. cmu.edu |

| Stoichiometry | ||

| Grignard Reagent | 1.1 - 1.5 equivalents | To ensure complete conversion of the aldehyde while minimizing byproducts. |

| Aldehyde | 1.0 equivalent | Limiting reagent. |

Advanced Spectroscopic and Structural Characterization of 1 5 Fluoropyridin 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. A full suite of NMR experiments would be required for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their immediate electronic environment. For 1-(5-Fluoropyridin-2-yl)propan-1-ol, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methine proton of the alcohol group, the methylene (B1212753) protons of the propyl chain, and the terminal methyl protons. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent fluorine and oxygen atoms, as well as the aromaticity of the pyridine ring. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, quartets), providing valuable information about the connectivity of the propanol (B110389) chain.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine H (ortho to F) | 8.2 - 8.4 | Doublet of doublets | ~2-3 (H-F), ~8-9 (H-H) |

| Pyridine H (meta to F) | 7.4 - 7.6 | Triplet of doublets | ~8-9 (H-H), ~2-3 (H-F) |

| Pyridine H (ortho to C-OH) | 7.2 - 7.4 | Doublet | ~8-9 |

| CH-OH | 4.8 - 5.0 | Triplet | ~6-7 |

| CH₂ | 1.7 - 1.9 | Quintet or Sextet | ~7 |

| CH₃ | 0.9 - 1.1 | Triplet | ~7 |

| OH | Variable | Singlet (broad) | N/A |

Note: This is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant, a key diagnostic feature. The chemical shifts of the pyridine ring carbons would be influenced by the nitrogen and fluorine atoms. The carbons of the propanol side chain would appear in the aliphatic region of the spectrum.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C-F (Pyridine) | 155 - 160 | 230 - 250 |

| C-N (Pyridine) | 145 - 150 | ~10-15 |

| C (ortho to F) | 135 - 140 | ~20-25 |

| C (meta to F) | 120 - 125 | ~5-10 |

| C-OH | 70 - 75 | N/A |

| CH₂ | 30 - 35 | N/A |

| CH₃ | 10 - 15 | N/A |

Note: This is a hypothetical representation and actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Chemical Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms in a molecule. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the pyridine ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would be split by the adjacent protons, providing further confirmation of the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, establishing the connectivity within the propanol side chain and between adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the propanol side chain and the pyridine ring, for instance, by observing a correlation between the methine proton (CH-OH) and the carbons of the pyridine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (C₈H₁₀FNO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 156.0819 |

| [M+Na]⁺ | 178.0638 |

Note: These are calculated values. Experimental values would be expected to be very close to these predictions.

Scientific Data Unattainable for Detailed Analysis of this compound

A comprehensive search for specific experimental data on the chemical compound this compound has yielded insufficient information to construct a detailed and scientifically accurate article as requested. Publicly available scientific literature and databases lack the specific research findings necessary to elaborate on the advanced spectroscopic and structural characterization of this particular molecule.

While general principles of analytical techniques such as mass spectrometry, vibrational spectroscopy, and X-ray crystallography are well-documented for similar chemical structures, applying this general knowledge to this compound without specific experimental data would be speculative and would not meet the standards of scientific accuracy. For instance, while the fragmentation patterns of simple alcohols like propan-1-ol are known, the influence of the fluoropyridinyl group on the fragmentation of the target molecule cannot be predicted with certainty without experimental evidence. docbrown.infolibretexts.orglibretexts.orgdocbrown.infomiamioh.edu Similarly, infrared absorption bands and the precise solid-state structure are unique to each compound and cannot be extrapolated from related molecules. docbrown.infonist.gov

The requested detailed analysis, including fragmentation patterns, purity assessment via Liquid Chromatography-Mass Spectrometry (LC-MS), functional group identification through Infrared (IR) Spectroscopy, and determination of atomic coordinates and intermolecular interactions by X-ray Crystallography, requires dedicated laboratory research that does not appear to be published. springernature.comnih.govnajah.edu Searches for patents that might contain such characterization data for this specific compound were also unsuccessful.

Therefore, in the absence of the requisite primary research data, it is not possible to generate the requested article with the specified level of detail and scientific rigor.

Computational Chemistry and Mechanistic Studies of 1 5 Fluoropyridin 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules, offering a detailed picture of their intrinsic characteristics.

Density Functional Theory (DFT) for Optimized Geometries

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. For 1-(5-Fluoropyridin-2-yl)propan-1-ol, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms.

The choice of the functional and basis set is critical in DFT calculations. A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. This is often paired with a Pople-style basis set, like 6-311++G(d,p), which provides a flexible description of the electron distribution, including polarization and diffuse functions to account for long-range interactions and anionic character.

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the exact lengths of the C-F, C-N, C-O, and various C-C and C-H bonds, as well as the angles defining the spatial relationship between the fluoropyridinyl ring and the propanol (B110389) side chain. This structural information is the foundation for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | N-C(ring) | 1.34 Å |

| Bond Angle | F-C-C(ring) | 118.5° |

| Bond Angle | C-C-O | 109.8° |

| Dihedral Angle | C(ring)-C(ring)-C(side chain)-O | -175.2° |

Note: The values in this table are illustrative and represent typical outcomes of such calculations. Actual research findings would provide specific, validated data.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO would likely be localized on different parts of the molecule. The HOMO is often centered on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the ring and the propanol substituent. The presence of the fluorine atom, an electron-withdrawing group, would influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.98 |

| Energy Gap (ΔE) | 5.87 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through various methods, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, providing a quantitative measure of the molecule's polarity.

A more intuitive representation of charge distribution is the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red typically represents areas of high electron density and negative potential, often associated with lone pairs on electronegative atoms like oxygen, nitrogen, and fluorine. Blue indicates regions of low electron density and positive potential, usually found around hydrogen atoms, particularly the hydroxyl proton of the propanol group.

For this compound, the MEP map would highlight the electronegative character of the nitrogen and fluorine atoms in the pyridine ring and the oxygen atom of the hydroxyl group. These sites would be identified as potential centers for electrophilic attack. Conversely, the hydrogen atoms, especially the one in the -OH group, would appear as electropositive regions, susceptible to nucleophilic attack.

Computational Spectroscopic Property Prediction

Computational methods are also extensively used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra or even serve as a predictive tool.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted. These calculated shifts are then typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. For this compound, these calculations would predict the ¹H and ¹³C chemical shifts for each unique hydrogen and carbon atom in the molecule, as well as the ¹⁹F chemical shift for the fluorine atom. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, which can also be modeled computationally.

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| C(OH) | 68.5 | 69.2 |

| C(ring)-F | 158.2 | 159.0 |

| C(ring)-N | 148.9 | 149.5 |

Note: This table illustrates the typical correlation between calculated and experimental NMR data.

Prediction of Vibrational Frequencies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations. These calculations are typically performed within the harmonic approximation, which models the potential energy surface around the equilibrium geometry as a parabola.

The results of these calculations provide a theoretical vibrational spectrum, where each peak corresponds to a specific molecular motion, such as the stretching of a C-H bond, the bending of a C-O-H angle, or the breathing mode of the pyridine ring. For this compound, characteristic frequencies would be predicted for the O-H stretch, C-F stretch, and various vibrations of the aromatic ring and the alkyl chain. It is common practice to scale the calculated frequencies by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| O-H Stretch | 3450 |

| C-H Stretch (aliphatic) | 2980-2900 |

| C=N Stretch (ring) | 1610 |

| C-F Stretch | 1250 |

Note: These are representative values and would be compared with experimental IR or Raman spectra for validation.

Mechanistic Investigations of Reactions Involving this compound

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom, the basicity of the pyridine nitrogen, and the nucleophilicity/electrophilicity of the propan-1-ol side chain. Computational methods are instrumental in dissecting these complex interactions to predict reaction outcomes.

Transition State Analysis for Reaction Pathways

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, general principles from computational studies on similar fluorinated and pyridine-containing molecules can be applied. For instance, in reactions such as oxidation or esterification of the alcohol, the fluorine atom's electron-withdrawing effect is anticipated to influence the energy barriers of the transition states. This effect can alter the charge distribution in the transition state, potentially stabilizing or destabilizing it compared to the non-fluorinated analogue.

In C-H activation reactions, which are often facilitated by transition metal catalysts, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to have a remarkable effect on reactivity and selectivity. rsc.org It is plausible that this compound could exhibit similar effects, either as a substrate or a co-solvent, by stabilizing key intermediates and transition states through hydrogen bonding and other non-covalent interactions.

Elucidation of Reaction Stereoselectivity and Regioselectivity

The chiral center at the carbinol carbon of this compound makes the stereoselectivity of its reactions a critical area of investigation. Chemoenzymatic synthesis has proven to be an effective method for producing chiral alcohols with a pyridine ring and α-fluorination with high enantiomeric excess. nih.gov For example, the reduction of the corresponding ketone catalyzed by alcohol dehydrogenase from Lactobacillus kefir can yield the alcohol with enantiomeric excess values ranging from 95% to over 99%. nih.gov

Computational modeling can be employed to rationalize the observed stereoselectivity. By modeling the docking of the substrate within the enzyme's active site, it is possible to identify the preferential binding orientation that leads to the observed major enantiomer. These models would analyze the steric and electronic interactions between the substrate and the amino acid residues of the enzyme.

Regioselectivity in reactions involving the pyridine ring, such as electrophilic aromatic substitution, is also influenced by the fluorine atom. The fluorine at the 5-position and the propan-1-ol group at the 2-position direct incoming electrophiles to specific positions on the pyridine ring. Computational calculations of the electron density and Fukui functions can predict the most likely sites for electrophilic attack.

Hydrogen Bonding Analysis in Fluorinated Alcohol Systems

The presence of both a hydroxyl group and a fluorinated pyridine ring in this compound allows for a rich variety of hydrogen bonding interactions, both intramolecularly and intermolecularly.

Computational Assessment of Hydrogen Bond Donor and Acceptor Characteristics

The hydroxyl group of this compound can act as a hydrogen bond donor. The strength of this donation is modulated by the electron-withdrawing nature of the 5-fluoropyridin-2-yl group. Generally, fluorination of alcohols enhances their hydrogen bond donating capacity. rsc.orggoettingen-research-online.dersc.org However, studies on conformationally restricted fluorohydrins have shown that intramolecular F···HO interactions can lead to a significant attenuation of the alcohol's hydrogen bond acidity compared to their non-fluorinated counterparts. nih.gov

The molecule also possesses multiple hydrogen bond acceptor sites: the nitrogen atom of the pyridine ring and the fluorine atom. The pyridine nitrogen is typically a strong hydrogen bond acceptor. The ability of organically bound fluorine to act as a hydrogen bond acceptor is a more debated topic, but evidence suggests it can participate in such interactions, albeit weakly. nih.gov

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Functional Group | Role | Predicted Strength | Influencing Factors |

| Hydroxyl (-OH) | Donor | Moderate to Strong | Enhanced by the electron-withdrawing 5-fluoropyridin-2-yl group. |

| Pyridine Nitrogen | Acceptor | Strong | The lone pair on the nitrogen is a primary site for hydrogen bonding. |

| Fluorine (-F) | Acceptor | Weak | Dependent on the electrostatic potential and accessibility of the fluorine atom. |

This table is based on general principles of hydrogen bonding in similar fluorinated and heterocyclic compounds.

Impact of Fluorine on Intramolecular and Intermolecular Interactions

The fluorine atom in this compound has a profound impact on its conformational preferences and intermolecular interactions. Intramolecularly, a hydrogen bond between the hydroxyl proton and the pyridine nitrogen (O-H···N) is possible and would create a five-membered ring. The presence of the fluorine atom could modulate the strength of this interaction by altering the acidity of the OH proton and the basicity of the pyridine nitrogen.

Intermolecularly, the fluorine atom can participate in a variety of weak interactions, including C–H···F and C–F···π interactions, which can influence the crystal packing of the molecule in the solid state. researchgate.net The electron-deficient π-system of the fluorinated pyridine ring can also interact with electron-rich species. nih.gov

Table 2: Potential Non-Covalent Interactions Involving the Fluorine Atom

| Interaction Type | Description | Predicted Significance |

| Intramolecular O-H···F | Hydrogen bond between the hydroxyl group and the fluorine atom. | Possible, but likely weaker than O-H···N. |

| Intermolecular C–H···F | Weak hydrogen bonds involving the fluorine atom as an acceptor. | Contributes to crystal packing and solvation. |

| C–F···π Interactions | Interaction between the fluorine atom and an aromatic ring. | Can influence molecular recognition and self-assembly. |

| Halogen Bonding | The fluorine atom acting as a halogen bond acceptor. | Less common for fluorine but theoretically possible. |

This table outlines potential interactions based on computational studies of other fluorinated organic molecules.

Chemical Transformations and Derivatization Strategies for 1 5 Fluoropyridin 2 Yl Propan 1 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization, enabling oxidation, etherification, esterification, and nucleophilic substitution reactions.

Oxidation to Carbonyl Compounds

The oxidation of secondary alcohols provides a direct route to ketones. chemguide.co.ukbyjus.com In the case of 1-(5-fluoropyridin-2-yl)propan-1-ol, oxidation converts the secondary alcohol to the corresponding ketone, 1-(5-fluoropyridin-2-yl)propan-1-one. This transformation is typically achieved using oxidizing agents such as potassium dichromate(VI) solution acidified with dilute sulfuric acid. chemguide.co.ukbyjus.comlibretexts.org The reaction involves heating the alcohol with the oxidizing agent. chemguide.co.uk The progress of the reaction can often be visually monitored by a color change of the reaction mixture. youtube.com

Table 1: Oxidation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Acidified Potassium Dichromate(VI) | 1-(5-Fluoropyridin-2-yl)propan-1-one |

Etherification and Esterification Reactions

Etherification: The hydroxyl group of this compound can undergo etherification to form ethers. This reaction typically involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, acid-catalyzed methods can be employed for the direct nucleophilic substitution of the hydroxyl group. organic-chemistry.org

Esterification: Esterification of this compound with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) yields the corresponding esters. medcraveonline.com This reaction is often catalyzed by a strong acid. youtube.comyoutube.com The process is generally a reversible equilibrium, and reaction conditions can be manipulated to favor product formation. youtube.com Enzymatic catalysis offers a milder and often more selective alternative to chemical catalysts for esterification reactions. medcraveonline.commedcraveonline.com

Table 2: Representative Etherification and Esterification Reactions

| Reaction Type | Reactants | Catalyst | Product |

|---|---|---|---|

| Etherification | This compound, Alkyl Halide | Base | Alkoxy-1-(5-fluoropyridin-2-yl)propane |

| Esterification | This compound, Carboxylic Acid | Acid (e.g., H₂SO₄) | 1-(5-Fluoropyridin-2-yl)propan-1-yl ester |

Nucleophilic Substitution of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group in alcohols is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH-). libretexts.orgchemguide.co.uk To facilitate this, the hydroxyl group is typically converted into a better leaving group. One common strategy is protonation of the alcohol in the presence of a strong acid, which converts the -OH group into a good leaving group, water (H₂O). libretexts.orglibretexts.org The subsequent nucleophilic attack can then proceed via an SN1 or SN2 mechanism, depending on the structure of the alcohol. libretexts.org For secondary alcohols like this compound, both mechanisms are possible. Another approach involves converting the alcohol into a sulfonate ester, such as a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. youtube.com

Transformations of the Pyridine (B92270) Ring System

The pyridine ring in this compound is activated towards certain transformations due to the presence of the fluorine atom and the nitrogen atom.

Directed ortho-Metalation and Electrophilic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles. wikipedia.orgorganic-chemistry.org The hydroxyl group or a derivative thereof on the propyl chain of this compound can potentially act as a DMG, directing lithiation to the C3 position of the pyridine ring. Subsequent quenching with an electrophile would introduce a substituent at this position.

The pyridine ring itself can also undergo electrophilic substitution, although it is generally less reactive than benzene. The introduction of an activating group or the use of specific reaction conditions can promote such reactions. nih.gov

Nucleophilic Aromatic Substitution Adjacent to the Fluorine Atom

The fluorine atom at the C5 position of the pyridine ring makes the ring susceptible to nucleophilic aromatic substitution (SNAr). nih.gov Halogenated pyridines, particularly fluoropyridines, are reactive towards nucleophiles, with the reaction rate for 2-fluoropyridine (B1216828) being significantly faster than that of 2-chloropyridine (B119429) with sodium ethoxide. nih.gov Nucleophiles can displace the fluoride (B91410) ion, leading to the introduction of a variety of substituents at the C5 position. beilstein-journals.org The reaction is generally favored when electron-withdrawing groups are present on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions with fluorinated pyridines. nih.govyoutube.com

Cyclization and Annulation Reactions Incorporating the Scaffold

The presence of both a hydroxyl group and an activatable pyridine ring in this compound provides multiple avenues for intramolecular and intermolecular reactions to construct new heterocyclic frameworks. These cyclization and annulation reactions are pivotal in creating more complex and rigid structures, which can be essential for biological activity.

One plausible, though not yet specifically reported for this exact molecule, cyclization strategy involves the derivatization of the propanol (B110389) side chain to participate in classic ring-forming reactions. For instance, conversion of the alcohol to an amine, followed by acylation, would furnish a precursor suitable for the Bischler-Napieralski reaction . This acid-catalyzed intramolecular electrophilic aromatic substitution would lead to the formation of a dihydroisoquinoline ring fused to the pyridine core. wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.netnih.gov The electron-donating character of the pyridine nitrogen could facilitate the cyclization at the C3 position of the pyridine ring. The reaction conditions, typically involving a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), would need to be optimized to accommodate the fluorine substituent. wikipedia.orgorganic-chemistry.org

Similarly, the Pictet-Spengler reaction offers another pathway to fused heterocyclic systems. wikipedia.orgnih.govdepaul.edunrochemistry.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org To utilize this reaction, the this compound would first need to be converted to the corresponding 2-(2-aminopropyl)-5-fluoropyridine. Subsequent reaction with an appropriate aldehyde or ketone under acidic conditions could then yield a tetrahydro-β-carboline or a related fused system. The success of this reaction is highly dependent on the nucleophilicity of the pyridine ring. wikipedia.org

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisioned. A potential strategy could involve a [2+2] photocycloaddition, such as the Paternò-Büchi reaction , between the 5-fluoropyridine ring and an alkene. wikipedia.orgnih.govmdpi.commanchester.ac.ukresearchgate.net This reaction, typically initiated by UV light, would lead to the formation of an oxetane (B1205548) ring fused to the pyridine. The regioselectivity and stereoselectivity of such a reaction would be of significant interest. researchgate.net While not a direct transformation of the propanol side chain, it represents a powerful method for elaborating the core pyridine scaffold.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful paradigm in modern drug discovery and chemical biology, allowing for the direct modification of complex molecules at a late stage of a synthetic sequence. This approach avoids the need for de novo synthesis of each analog, enabling rapid exploration of structure-activity relationships. nih.govberkeley.edunih.gov For this compound, LSF strategies can target the pyridine ring, introducing a variety of substituents to modulate its electronic and steric properties.

A prominent strategy for the late-stage functionalization of pyridine rings is through C-H activation . One of the most effective methods involves a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.govberkeley.eduacs.org While the target molecule already contains a fluorine atom at the 5-position, this methodology could potentially be applied to other positions on the pyridine ring if suitable precursors are used. More relevant to the existing structure, the fluorine at the 5-position, being on an electron-deficient ring, is susceptible to nucleophilic displacement, although this typically requires harsh conditions. However, modern methods have enabled SNAr reactions on fluoroarenes under milder conditions, expanding the scope of accessible derivatives. nih.govacs.org

The Minisci reaction represents another powerful tool for the late-stage functionalization of electron-deficient heterocycles like pyridine. wikipedia.orgnih.govprinceton.edursc.orgucla.edu This radical-based reaction allows for the introduction of alkyl and acyl groups onto the pyridine ring. wikipedia.org The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, further activating the ring towards radical attack. wikipedia.org For 5-fluoropyridine derivatives, the regioselectivity of the Minisci reaction would be a key consideration, with substitution generally favored at the positions ortho and para to the nitrogen atom. The specific conditions, including the choice of radical precursor and oxidant, would be crucial in controlling the outcome of the reaction. nih.gov

Recent advancements in photoredox catalysis have significantly expanded the scope and applicability of Minisci-type reactions, often allowing them to proceed under milder and more functional-group-tolerant conditions. nih.gov These methods could be particularly advantageous for a molecule like this compound, which contains a potentially sensitive alcohol functionality.

The following table summarizes potential derivatization strategies for this compound based on established chemical transformations.

| Reaction Type | Potential Transformation | Key Reagents/Conditions | Potential Product Class | Relevant Citations |

| Cyclization | Bischler-Napieralski Reaction (after derivatization to an amide) | POCl₃, PPA | Dihydroisoquinoline fused to pyridine | wikipedia.orgorganic-chemistry.orgjk-sci.comresearchgate.netnih.gov |

| Cyclization | Pictet-Spengler Reaction (after derivatization to an amine) | Acid catalyst, Aldehyde/Ketone | Tetrahydro-β-carboline analogue | wikipedia.orgnih.govdepaul.edunrochemistry.com |

| Annulation | Paternò-Büchi Reaction | UV light, Alkene | Fused oxetane ring | wikipedia.orgnih.govmdpi.commanchester.ac.ukresearchgate.net |

| Late-Stage Functionalization | C-H Activation/SNAr | AgF₂, Nucleophile | Substituted fluoropyridine derivatives | wikipedia.orgnih.govberkeley.eduacs.org |

| Late-Stage Functionalization | Minisci Reaction | Radical precursor, Acid, Oxidant | Alkylated/Acylated fluoropyridine derivatives | wikipedia.orgnih.govprinceton.edursc.orgucla.edu |

It is important to note that while these strategies are based on well-established chemical principles, their application to this compound would require experimental validation and optimization to achieve the desired outcomes. The electronic effects of the fluorine substituent and the steric bulk of the propanol side chain would undoubtedly influence the reactivity and selectivity of these transformations.

Chirality and Asymmetric Synthesis of 1 5 Fluoropyridin 2 Yl Propan 1 Ol

Enantioselective Synthetic Methods

Enantioselective synthesis, or asymmetric synthesis, aims to directly produce a single enantiomer from an achiral precursor. For 1-(5-fluoropyridin-2-yl)propan-1-ol, the most direct route involves the asymmetric reduction of its corresponding ketone precursor, 1-(5-fluoropyridin-2-yl)propan-1-one.

Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful and widely used methods for the enantioselective reduction of ketones to chiral secondary alcohols. These reactions utilize a chiral catalyst, typically a transition metal complexed with a chiral ligand, to control the stereochemical outcome of the reduction.

Asymmetric Transfer Hydrogenation (ATH):

ATH of heteroaromatic ketones, including those with a pyridine (B92270) ring, has been extensively studied. Ruthenium complexes featuring chiral N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective. researchgate.netcapes.gov.br The reaction typically employs a hydrogen donor like a formic acid/triethylamine (HCOOH/TEA) azeotrope or isopropanol. researchgate.netwebofproceedings.org For the synthesis of this compound, the precursor ketone would be reduced using a catalyst system like [(p-cymene)RuCl₂]₂ with (R,R)- or (S,S)-TsDPEN. The choice of ligand enantiomer determines which enantiomer of the alcohol is produced. For instance, the (R,R)-TsDPEN ligand generally yields the (S)-alcohol. researchgate.net The presence of a fluorine atom on the pyridine ring is well-tolerated and can lead to high conversions and enantiomeric excesses (ee). researchgate.netwebofproceedings.org

Asymmetric Hydrogenation (AH):

Direct asymmetric hydrogenation using molecular hydrogen (H₂) is another efficient method. Ruthenium catalysts combined with chiral NNP (tridentate) ligands derived from cinchona alkaloids have shown exceptional performance in the hydrogenation of various heteroaromatic ketones. nih.govrsc.org These systems can achieve very high enantioselectivities (up to 99.9% ee) and conversions under relatively mild conditions. nih.govrsc.org The coordination of the pyridyl nitrogen to the metal center can be a challenge, but these catalysts have proven effective for substrates like acetyl pyridines, suggesting their applicability to 1-(5-fluoropyridin-2-yl)propan-1-one. nih.gov

A summary of representative catalytic systems applicable for the asymmetric reduction of the ketone precursor is presented below.

Table 1: Representative Catalytic Systems for Asymmetric Reduction of Heteroaromatic Ketones

| Catalyst System | Hydrogen Source | Substrate Type | Typical ee (%) | Reference |

| [RuCl(p-cymene)((R,R)-TsDPEN)] | HCOOH/TEA | α-Fluoroacetophenones | 84.5-97.5 | researchgate.net |

| [RuCl₂(p-cymene)]₂ / Cinchona-NNP Ligand | H₂ (gas) | Heteroaromatic Ketones | 97.1-99.9 | nih.govrsc.org |

| Ferrocene-tethered Ru-diamine | Isopropanol | Aryl Alkyl Ketones | High | rsc.org |

The development of novel chiral catalysts is crucial for expanding the scope and improving the efficiency of asymmetric reductions. Research focuses on modifying ligand structures to enhance enantioselectivity, activity, and substrate compatibility.

For pyridyl ketones, catalysts must overcome the potential for substrate inhibition, where the nitrogen atom of the pyridine ring coordinates too strongly with the metal center, impeding catalysis. The development of tridentate ligands, such as the NNP ligands derived from cinchona alkaloids, represents a significant advancement. nih.govrsc.org These ligands create a well-defined chiral environment around the metal center that promotes highly stereoselective hydrogen transfer.

Another area of development involves creating catalysts that are more robust and practical for large-scale synthesis. For example, chiral ferrocene-tethered ruthenium diamine catalysts have been developed for ATH, offering high turnover numbers and practicality. rsc.org Furthermore, strategies combining solid-phase and liquid-phase methods have been used to rapidly optimize chiral zirconium catalysts for reactions involving imines, a principle that can be extended to ketone reductions. nih.gov

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. While generally less efficient than direct asymmetric synthesis, resolution is a valuable and widely practiced alternative, especially when a suitable asymmetric catalyst has not been identified.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction between the two enantiomers and the chiral environment of the CSP, leading to different retention times. sigmaaldrich.comslideshare.net

For the separation of chiral alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are commonly employed. slideshare.netnih.govyoutube.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. sigmaaldrich.com Hydrogen bonding, π-π stacking, and steric interactions are key to achieving separation. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. sigmaaldrich.com

An alternative, indirect HPLC method involves derivatizing the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. youtube.comnih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral silica (B1680970) gel column. nih.gov After separation, the chiral auxiliary is cleaved to yield the pure enantiomers of the alcohol.

Table 2: Common Chiral Stationary Phases (CSPs) for HPLC Resolution of Alcohols

| CSP Type | Common Trade Names | Separation Principle | Reference |

| Polysaccharide Derivatives | Chiralcel®, Chiralpak® | Complexation, inclusion, H-bonding | sigmaaldrich.com |

| Pirkle-type (π-acid/π-base) | (R,R)-Whelk-O1® | π-π interactions, H-bonding, dipole interactions | nih.gov |

| Macrocyclic Glycopeptides | Chirobiotic® V | Inclusion complexing, H-bonding | sigmaaldrich.com |

Classical resolution via diastereomeric salt formation is a well-established technique for separating enantiomers of compounds that are acidic or basic, or can be converted into such. libretexts.org For a racemic alcohol, this method requires a two-step process. First, the alcohol is derivatized by reacting it with an achiral diacid anhydride (B1165640) (e.g., phthalic or maleic anhydride) to form a racemic mixture of acidic monoesters. libretexts.orgnih.gov

This racemic acid mixture is then treated with an enantiomerically pure chiral base (the resolving agent), such as brucine, quinidine, or an amino alcohol. libretexts.orgnih.govunchainedlabs.com This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility in a given solvent system. libretexts.orgunchainedlabs.com Once a pure diastereomeric salt is isolated, the enantiomerically pure acidic ester is liberated by treatment with an achiral acid. Finally, hydrolysis of the ester yields the enantiomerically pure alcohol. libretexts.orgnih.gov The success of this method depends heavily on finding a suitable combination of chiral resolving agent and solvent that provides a significant solubility difference between the two diastereomeric salts. unchainedlabs.com

Role of 1 5 Fluoropyridin 2 Yl Propan 1 Ol As a Synthetic Intermediate

Building Block for Complex Fluorinated Heterocyclic Scaffolds

The structure of 1-(5-Fluoropyridin-2-yl)propan-1-ol makes it an ideal starting material for the synthesis of a diverse range of complex fluorinated heterocyclic scaffolds. The pyridine (B92270) nitrogen and the fluorine substituent can direct or be involved in various cyclization and functionalization reactions. While specific examples directly employing this compound are not extensively documented in publicly available literature, the general reactivity of fluorinated pyridines and related alcohols provides a strong indication of its potential.

The synthesis of fluorinated heterocycles often relies on the use of fluorine-containing building blocks. researchgate.net This approach is generally more straightforward and provides higher regioselectivity compared to direct fluorination of a pre-formed heterocyclic system. researchgate.net The hydroxyl group of this compound can be transformed into a good leaving group, facilitating intramolecular nucleophilic substitution by a nitrogen or sulfur nucleophile introduced elsewhere on the pyridine ring or through a coupled fragment, leading to the formation of fused heterocyclic systems.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions or be activated for C-H functionalization, enabling the construction of more elaborate polycyclic structures. The presence of the fluorine atom can influence the electronic properties of the pyridine ring, thereby affecting its reactivity and the stability of the resulting heterocyclic products.

Precursor in the Synthesis of Advanced Organic Molecules

The utility of this compound extends to its role as a precursor for advanced organic molecules, particularly those with potential pharmaceutical applications. The synthesis of active pharmaceutical ingredients (APIs) often involves the assembly of complex molecules from smaller, functionalized building blocks. mdpi.comresearchgate.netbeilstein-journals.orgscispace.com The structural motifs present in this compound are found in various biologically active compounds.

For instance, fluorinated cyclopropane (B1198618) derivatives of 2-phenylcyclopropylmethylamine have been designed and synthesized as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov The synthesis of such compounds often involves the construction of key fluorinated moieties. While not a direct example, the structural similarity suggests that this compound could serve as a valuable precursor for analogous neurologically active compounds.

The synthesis of the anti-cancer medication Nirogacestat involves a complex sequence of reactions to assemble the final molecule. wikipedia.org While the published synthesis does not start from this compound, the presence of a chiral amino-tetralin fragment highlights the importance of chiral building blocks in the synthesis of modern pharmaceuticals. The chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols has been demonstrated as a viable route to enantiopure intermediates, which are crucial for the development of new drugs. researchgate.netnih.gov

Application in Ligand Design and Catalyst Development

The chiral nature of this compound makes it a promising candidate for the design of novel chiral ligands for asymmetric catalysis. nih.govresearchgate.net Chiral ligands play a crucial role in enantioselective synthesis by creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. nih.govresearchgate.net

The pyridine nitrogen and the hydroxyl group of this compound can act as coordination sites for metal ions. Modification of the hydroxyl group, for instance, by conversion to a phosphine (B1218219) or an amine, can generate bidentate P,N or N,N ligands. The fluorine atom can also influence the electronic properties of the pyridine ring, which in turn can modulate the catalytic activity and selectivity of the corresponding metal complex. scilit.com

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. researchgate.netnih.gov Ligands derived from readily available chiral building blocks are particularly attractive. While specific ligands derived from this compound are not yet prominent in the literature, the fundamental structural features suggest a high potential for its application in this area. The synthesis of chiral P,S-type ligands based on various chiral backbones has been shown to be an effective strategy for creating diverse and effective ligands for a range of catalytic transformations. scilit.com

Future Research Directions in 1 5 Fluoropyridin 2 Yl Propan 1 Ol Chemistry

Development of More Sustainable and Efficient Synthetic Pathways

The synthesis of substituted pyridines is a cornerstone of organic chemistry, with numerous methods developed over the years. semanticscholar.org However, a primary focus for future research on 1-(5-Fluoropyridin-2-yl)propan-1-ol must be the development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

A plausible and direct approach to synthesizing this compound involves the reaction of a suitable organometallic reagent with an aldehyde. One such pathway could start from 5-fluoro-2-halopyridine. This starting material could be converted into a Grignard reagent, which would then undergo a nucleophilic addition to propanal to form the desired secondary alcohol. organic-chemistry.orgwikipedia.org The Grignard reaction is a classic and powerful tool for C-C bond formation. wikipedia.org Challenges in using 2-pyridyl Grignard reagents, such as their stability and reactivity, have been a subject of study, and modern advancements using specific ligands or reaction conditions could be applied here. nih.gov

An alternative, and potentially more convergent, strategy would involve the reaction of ethylmagnesium bromide with 5-fluoropyridine-2-carbaldehyde. This aldehyde precursor could be synthesized from 5-fluoro-2-methylpyridine (B1303128) via oxidation.

Future research should focus on optimizing these pathways. This includes exploring transition-metal-free methods, which are gaining traction for their reduced cost and toxicity. acs.org For instance, methods involving the sequential addition of Grignard reagents to pyridine (B92270) N-oxides have been shown to be effective for producing 2-substituted pyridines and could be adapted for this specific target. acs.orgnih.gov The use of magnetically recoverable nanocatalysts, which have proven effective in the synthesis of other pyridine derivatives, could also be investigated to enhance sustainability by simplifying catalyst separation and recycling. rsc.org Asymmetric synthesis will be another critical frontier, aiming to produce enantiomerically pure this compound. numberanalytics.com This could be achieved using chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the key bond-forming step. numberanalytics.comacs.org

Table 1: Prospective Synthetic Strategies

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Potential Advantages |

|---|---|---|---|

| 5-Fluoro-2-bromopyridine | Propanal | Grignard Reaction | Readily available starting materials |

| 5-Fluoropyridine-2-carbaldehyde | Ethylmagnesium bromide | Grignard Reaction | Convergent synthesis |

| 5-Fluoropyridine N-oxide | Ethylmagnesium bromide | N-oxide Alkylation | Regiospecific functionalization acs.org |

Exploration of Novel Reactivity and Catalytic Applications

The molecular architecture of this compound, featuring a pyridine nitrogen, a hydroxyl group, and a chiral center, makes it a compelling candidate for applications in catalysis, particularly asymmetric catalysis. acs.org Pyridine-containing ligands are fundamental in coordination chemistry and have been used in a vast array of catalytic processes. nih.govyoutube.com

Future research should explore the potential of this compound to act as a chiral ligand for transition metals. The pyridine nitrogen and the alcohol oxygen can act as a bidentate chelating system. The fluorine atom at the 5-position exerts a significant electron-withdrawing effect, which can modulate the electronic properties of the pyridine ring and, consequently, the catalytic activity of its metal complexes. rsc.org The increased conformational rigidity imposed by incorporating a pyridine ring into a ligand framework can be advantageous in catalysis, sometimes allowing for the stabilization of metal complexes in high oxidation states. unimi.it

Investigations could focus on employing this compound in well-established asymmetric reactions such as:

Asymmetric Hydrogenation: Transfer hydrogenation of ketones and imines.

Asymmetric C-C Bond Formation: Aldol reactions, Michael additions, and allylic alkylations.

Asymmetric Oxidation: Epoxidation of olefins and oxidation of sulfides.

The synthesis and characterization of various metal complexes (e.g., with Ruthenium, Rhodium, Iridium, Palladium, Copper) would be the first step, followed by screening their catalytic efficacy and enantioselectivity in benchmark reactions.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and rationalize the chemical behavior of molecules, saving significant time and resources in the laboratory. nih.gov For this compound, advanced computational modeling will be invaluable for predicting its properties and guiding experimental work.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate the molecule's electronic structure. rsc.org Key areas of computational study would include:

Molecular Geometry and Conformational Analysis: Determining the most stable conformations of the molecule and its potential metal complexes.

Electronic Properties: Calculating frontier molecular orbitals (HOMO-LUMO) to predict reactivity and analyzing the molecular electrostatic potential (MEP) map to identify sites susceptible to electrophilic or nucleophilic attack. rsc.org The impact of the fluorine substituent on charge distribution and bond strengths within the pyridine ring can be quantified through Natural Bond Orbital (NBO) analysis. rsc.org

Reaction Mechanisms: Modeling the transition states of potential synthetic reactions to understand energy barriers and optimize reaction conditions.

Ligand-Metal Interactions: Simulating the coordination of this compound to various metal centers to predict binding energies, geometries, and the electronic effects on the metal, which are crucial for designing effective catalysts.

Protein-Ligand Docking: If explored in a chemical biology context, computational docking studies could predict potential binding modes and affinities to biological targets, helping to rationalize SAR data. nih.gov

Such computational studies have been successfully applied to other fluorinated heterocycles to understand how fluorination impacts molecular properties and interactions. mdpi.comemerginginvestigators.org

Expanding Derivatization for Structure-Activity Relationship Studies in Chemical Biology Contexts

While the biological activity of this compound is yet to be explored, its structure is reminiscent of scaffolds found in bioactive molecules. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov A systematic derivatization program coupled with biological screening is a logical next step to explore its potential in chemical biology and drug discovery.

Structure-Activity Relationship (SAR) studies would be central to this effort. researchgate.net The strategy of bioisosteric replacement, where one functional group is swapped for another with similar physicochemical properties, would be a powerful approach to fine-tune properties like potency, selectivity, and pharmacokinetics. ipinnovative.compatsnap.comdrughunter.com

A focused library of analogs could be synthesized to probe the importance of each structural feature.

Table 2: Proposed Derivatization Strategy for SAR Studies

| Modification Site | Proposed Modifications | Rationale |

|---|---|---|

| Fluorine at C5 | H, Cl, Br, CN, OCH₃, CF₃ | Modulate electronic effects (electron-withdrawing vs. donating) and lipophilicity. mdpi.com |

| Propan-1-ol Side Chain | Oxidation to ketone (1-(5-Fluoropyridin-2-yl)propan-1-one), etherification of OH, replacement of OH with NH₂, variation of alkyl chain length (ethanol, butanol) | Probe the importance of the hydroxyl group as a hydrogen bond donor/acceptor and the impact of chain length on binding. nih.gov |

Each new derivative would be characterized and subjected to biological assays. The resulting data would allow for the construction of a comprehensive SAR model, guiding the design of second-generation compounds with potentially enhanced activity and optimized properties. Studies on other pyridine derivatives have shown that the presence and position of substituents like hydroxyl and methoxy (B1213986) groups can significantly enhance biological activity. nih.govresearchgate.net Conversely, other studies have noted that halogen atoms can sometimes decrease activity, highlighting the context-dependent nature of such modifications. researchgate.net

Q & A

Q. What is the chemical structure of 1-(5-Fluoropyridin-2-yl)propan-1-ol, and how does the fluorine substituent influence its reactivity?

The compound consists of a propan-1-ol backbone substituted with a 5-fluoropyridin-2-yl group. The fluorine atom at the 5-position of the pyridine ring introduces electron-withdrawing effects, enhancing the ring’s electrophilicity and stabilizing intermediates during reactions like nucleophilic substitution or cross-coupling. This substitution pattern also impacts hydrogen bonding and steric interactions in biochemical assays .

Q. What are the common synthetic routes for preparing this compound?

A typical method involves fluorination of a pyridine precursor (e.g., 2-pyridinylpropan-1-ol) using fluorinating agents like Selectfluor under inert conditions (e.g., nitrogen atmosphere) . Alternatively, nucleophilic substitution on halogenated pyridine derivatives (e.g., 5-chloro-2-pyridinylpropan-1-ol) with fluoride sources (e.g., KF) in polar aprotic solvents (e.g., DMF) is feasible. Catalyst optimization (e.g., phase-transfer catalysts) improves yield .

Q. How can researchers purify and characterize this compound effectively?

Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients). Characterization requires NMR (¹H/¹³C/¹⁹F) to confirm fluorine position and stereochemistry, mass spectrometry (ESI-MS) for molecular weight verification, and IR spectroscopy to identify hydroxyl and aromatic C-F stretches .

Q. What analytical techniques are critical for studying its stability under varying conditions?

Stability studies use HPLC to monitor degradation under thermal stress (e.g., 40–80°C) or pH extremes (e.g., 1–13). Accelerated stability testing (e.g., 40°C/75% RH) combined with LC-MS identifies degradation products like fluorinated aldehydes or ketones .

Advanced Research Questions

Q. How does the compound’s reactivity differ in radical versus ionic reaction mechanisms?

The fluorine atom’s strong C-F bond resists homolytic cleavage, limiting radical reactivity. However, in ionic mechanisms (e.g., SNAr), the electron-deficient pyridine ring facilitates nucleophilic attack at the 2-position. Computational modeling (DFT) can predict regioselectivity and transition states .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Chiral resolution via enzymatic kinetic resolution (e.g., lipases) or asymmetric catalysis (e.g., chiral Ru-complexes for hydrogenation) is effective. HPLC with chiral stationary phases (e.g., amylose-based) validates enantiomeric excess. Evidence from similar fluoropyridines suggests ee >90% is achievable with optimized ligands .

Q. How can researchers design analogs to enhance biological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies focus on modifying the propanol chain (e.g., branching, hydroxyl protection) or pyridine substituents (e.g., Cl, NO₂). Toxicity screening (e.g., HepG2 cell viability assays) and ADMET predictions (e.g., SwissADME) guide prioritization of low-toxicity candidates .

Q. What role does computational modeling play in predicting binding interactions with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding to enzymes like kinases or CYP450 isoforms. Fluorine’s electronegativity enhances interactions with polar residues (e.g., serine, tyrosine), improving binding affinity .

Q. How can researchers address contradictory data in oxidation/reduction studies?

Contradictions arise from solvent polarity or catalyst choice. For example, NaBH₄ may reduce ketones but leave pyridine rings intact, while LiAlH₄ could over-reduce the ring. Controlled experiments with in situ IR monitoring clarify reaction pathways .

Q. What methodologies validate the compound’s potential as a fluorescent probe or enzyme inhibitor?

Fluorescence assays (e.g., quenching with biomolecules) and enzyme inhibition kinetics (e.g., IC₅₀ determination via Michaelis-Menten plots) are critical. Fluorine’s inductive effects may enhance probe stability in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。